![molecular formula C16H25BrN2O B6646755 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide](/img/structure/B6646755.png)
2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide is a chemical compound that belongs to the class of NMDA receptor antagonists. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide involves its ability to bind to the NMDA receptor and block its activity. The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the activity of the NMDA receptor, 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide can modulate the excitability of neurons and affect various physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide are complex and depend on various factors, such as dosage, route of administration, and target tissue. Some of the reported effects include decreased glutamate release, reduced calcium influx, and altered synaptic plasticity. These effects can have implications for various physiological functions, such as learning and memory, pain perception, and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively study the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations of using 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide is its potential toxicity and side effects, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is to develop more selective and potent NMDA receptor antagonists that can overcome the limitations of current compounds. Additionally, the use of 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide in combination with other drugs or therapies may provide new insights into the mechanisms underlying complex physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of 2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide involves the reaction of 2-ethylbutyryl chloride with 4-bromoacetophenone in the presence of anhydrous aluminum chloride. The resulting intermediate is then reacted with methylamine to produce the final product. The process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide has been extensively studied for its potential applications in scientific research. It is primarily used as an NMDA receptor antagonist, which means that it can block the activity of the NMDA receptor in the brain. This makes it useful in studying the role of the NMDA receptor in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O/c1-4-16(5-2,11-18)15(20)19-12(3)10-13-6-8-14(17)9-7-13/h6-9,12H,4-5,10-11,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMUXVNVSVHJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)NC(C)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.